![molecular formula C7H11Cl3Si B14203098 Trichloro[(cyclohex-1-en-1-yl)methyl]silane CAS No. 831215-58-8](/img/structure/B14203098.png)
Trichloro[(cyclohex-1-en-1-yl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[(cyclohex-1-en-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to a cyclohexenylmethyl moiety. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro[(cyclohex-1-en-1-yl)methyl]silane can be synthesized through the hydrosilylation of cyclohex-1-en-1-ylmethanol with trichlorosilane. The reaction typically requires a platinum catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial context, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The use of high-purity starting materials and catalysts is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trichloro[(cyclohex-1-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous media at room temperature.
Alcoholysis: Requires anhydrous conditions and is often performed with methanol or ethanol.
Reduction: Involves the use of sodium or potassium metals under an inert atmosphere.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Alcoholysis: Yields alkoxysilanes and hydrochloric acid.
Reduction: Forms crosslinked silicon-containing polymers and metal chlorides.
Scientific Research Applications
Trichloro[(cyclohex-1-en-1-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trichloro[(cyclohex-1-en-1-yl)methyl]silane involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles such as water or alcohols attack the silicon atom, leading to the formation of silanols or alkoxysilanes. The cyclohexenylmethyl moiety provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Trichloromethylsilane: Similar in structure but lacks the cyclohexenylmethyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of the cyclohexenylmethyl group.
Trimethylchlorosilane: Features three methyl groups attached to the silicon atom.
Uniqueness
Trichloro[(cyclohex-1-en-1-yl)methyl]silane is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
CAS No. |
831215-58-8 |
|---|---|
Molecular Formula |
C7H11Cl3Si |
Molecular Weight |
229.6 g/mol |
IUPAC Name |
trichloro(cyclohexen-1-ylmethyl)silane |
InChI |
InChI=1S/C7H11Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |
InChI Key |
KFLRVMXLXYXYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


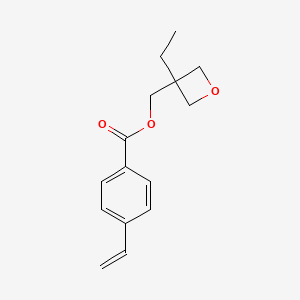
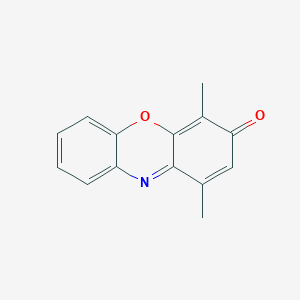
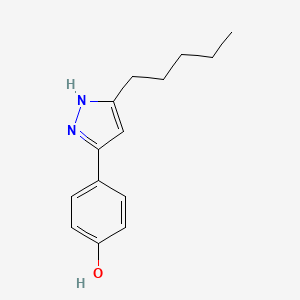
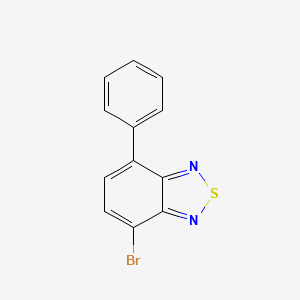
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
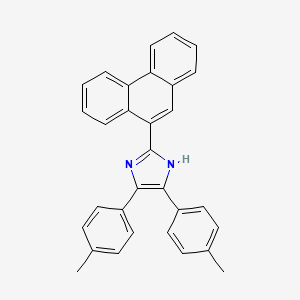
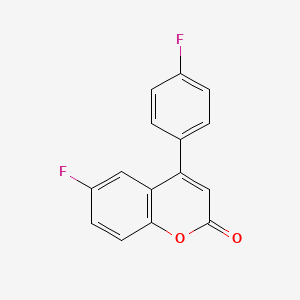
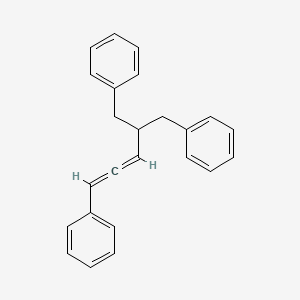
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
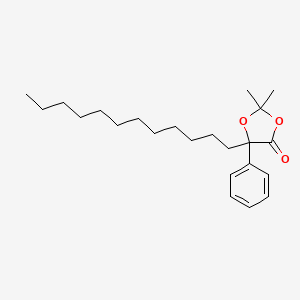
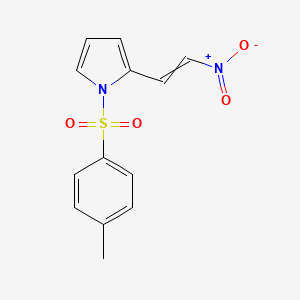
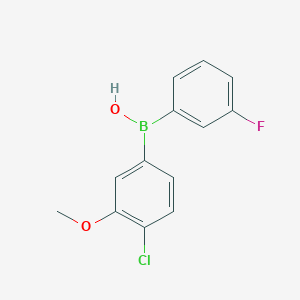
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
